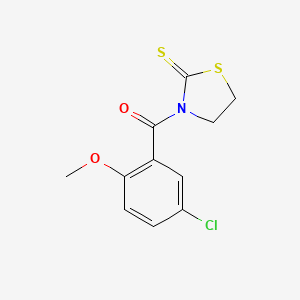
3-(5-Chloro-2-methoxybenzoyl)-1,3-thiazolidine-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Chloro-2-methoxybenzoyl)-1,3-thiazolidine-2-thione is a chemical compound known for its unique structure and potential applications in various fields. It features a thiazolidine ring, a benzoyl group with a chlorine and methoxy substituent, and a thione group, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-2-methoxybenzoyl)-1,3-thiazolidine-2-thione typically involves the reaction of 5-chloro-2-methoxybenzoic acid with thioamides under specific conditions. One common method includes:
Methylation: Methylation of 5-chlorosalicylic acid to form methyl 5-chloro-2-methoxybenzoate.
Aminolysis: Conversion of the methyl ester to N-phenethyl-5-chloro-2-methoxybenzamide through aminolysis with phenethylamine.
Cyclization: The final step involves cyclization with thioamides to form the thiazolidine ring.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using commercially available starting materials like 5-chlorosalicylic acid and phenethylamine. The process is optimized for high yield and purity, often involving recrystallization steps to ensure the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-Chloro-2-methoxybenzoyl)-1,3-thiazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to corresponding thiols or amines.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
3-(5-Chloro-2-methoxybenzoyl)-1,3-thiazolidine-2-thione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development for treating infections and cancer.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of 3-(5-Chloro-2-methoxybenzoyl)-1,3-thiazolidine-2-thione involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Butyl-3-[[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl]sulfonyl]urea: Shares the 5-chloro-2-methoxybenzoyl moiety but differs in the rest of the structure.
N-Benzyl-N’-(5-chloro-2-methoxybenzoyl)guanidine hydrochloride: Another compound with the 5-chloro-2-methoxybenzoyl group, used in different applications.
Uniqueness
3-(5-Chloro-2-methoxybenzoyl)-1,3-thiazolidine-2-thione is unique due to its thiazolidine ring and thione group, which confer distinct chemical properties and reactivity compared to other similar compounds. Its specific structure allows for unique interactions with biological targets and diverse applications in research and industry.
Propriétés
IUPAC Name |
(5-chloro-2-methoxyphenyl)-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2S2/c1-15-9-3-2-7(12)6-8(9)10(14)13-4-5-17-11(13)16/h2-3,6H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZZYNUGDQUXHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCSC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[1-(furan-2-yl)ethyl]-4-methylaniline](/img/structure/B13243276.png)
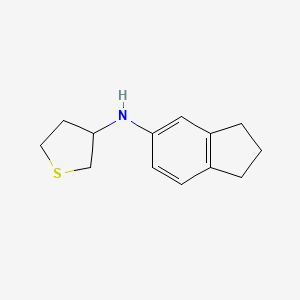
amine](/img/structure/B13243284.png)
![[1-Ethyl-3-(1,3-oxazol-2-yl)-1H-pyrazol-5-yl]methanol](/img/structure/B13243291.png)
![5-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-1,3-thiazole](/img/structure/B13243294.png)
![(2-[(5-Oxoprolyl)amino]-1,3-thiazol-4-YL)aceticacid](/img/structure/B13243295.png)

![4,6-Dichloro-1-methyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13243300.png)
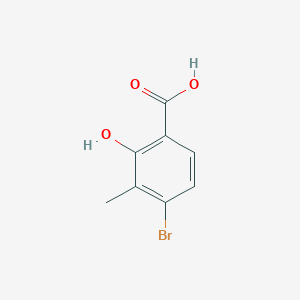
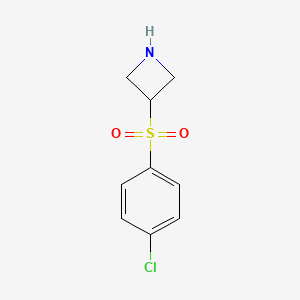
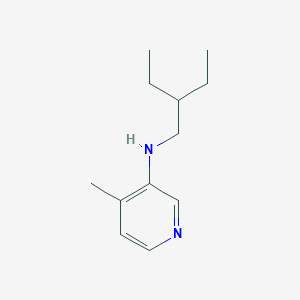
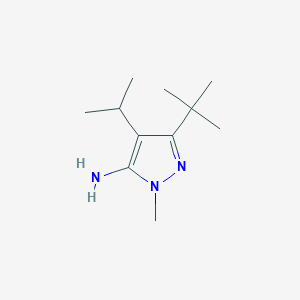
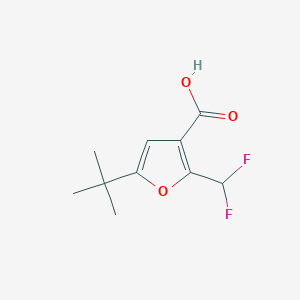
![N-[1-(Pyridin-3-yl)ethyl]oxan-4-amine](/img/structure/B13243354.png)
